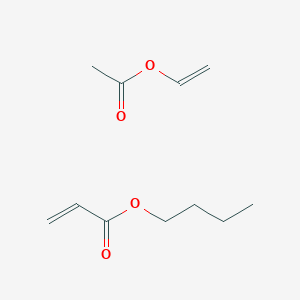
Butyl acrylate vinyl acetate
Cat. No. B8502234
M. Wt: 214.26 g/mol
InChI Key: FXBZWPXBAZFWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05162475
Procedure details


A vinyl acetate-butyl acrylate copolymer was prepared utilizing the sulfonate product of Example 5 as the sole surfactant. A one liter resin kettle was charged with a solution of 31.7 grams of the sulfonate product of Example 5 in 281 grams of deionized water. The solution was heated to 80° C. under a nitrogen atmosphere. One gram of potassium persulfate (K2S2O8) was added to the solution followed by the slow addition of 50 milliliters of a mixture comprising 202 grams of vinyl acetate and 36 grams of butyl acrylate. The polymerization temperature was maintained at 75°-80° C. for 30 minutes after the addition of the 50 milliliter portion of the monomer mixture. The remainder of the monomer mixture was charged to the kettle over a 3-4 hour period while maintaining the polymerization temperature at between 70° C. and 75° C. The contents of the resin kettle were post stirred at 70° C. for 1 hour and then 10 grams of 2 percent formaldehyde sulfoxylate added to the kettle to complete the polymerization.
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step Two

[Compound]
Name
sulfonate
Quantity
31.7 g
Type
reactant
Reaction Step Two



[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Four



Name
formaldehyde sulfoxylate
Quantity
10 g
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:13]([O:16][CH:17]=[CH2:18])(=[O:15])[CH3:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21].S(O)O.C=O>O>[C:13]([O:16][CH:17]=[CH2:18])(=[O:15])[CH3:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1.2,5.6,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
resin
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
sulfonate
|
|
Quantity
|
31.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
281 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Step Four
[Compound]
|
Name
|
mixture
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
202 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
Step Six
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
Step Seven
|
Name
|
formaldehyde sulfoxylate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)O.C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 70° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The polymerization temperature was maintained at 75°-80° C. for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition of the 50 milliliter portion of the monomer mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remainder of the monomer mixture was charged to the kettle over a 3-4 hour period
|
|
Duration
|
3.5 (± 0.5) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the polymerization temperature at between 70° C. and 75° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the polymerization
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=C.C(C=C)(=O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
